6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is a synthetic organic compound classified within the benzoxazole family, characterized by a fluorine atom at the 6th position and a piperidin-4-yl substituent. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Benzoxazoles, including this compound, are often explored for their potential therapeutic applications due to their ability to interact with various biological targets .
The synthesis of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole typically follows a multi-step process:
In industrial contexts, production may utilize optimized synthetic routes for large-scale manufacturing, incorporating continuous flow reactors and automated purification systems to enhance yield and purity while ensuring compliance with quality control standards.
The molecular formula of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is C13H12FN3O. The structure consists of a benzoxazole ring with a fluorine atom at the 6th position and a piperidinyl group at the 2nd position. The presence of these functional groups contributes to the compound's unique chemical properties and biological activities.
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole can undergo various chemical transformations:
The mechanism of action for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole involves its interaction with biological receptors or enzymes. The compound's structural features allow it to engage in hydrogen bonding, hydrophobic interactions, and π-stacking with target biomolecules. This interaction can modulate neurotransmitter systems or exhibit antimicrobial properties, making it a candidate for therapeutic applications in various fields such as neurology and infectious disease treatment .
Relevant analyses indicate that the compound exhibits significant thermal stability, which is advantageous for storage and handling in laboratory settings .
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole has several scientific research applications:
This compound's versatility underscores its importance in ongoing research aimed at developing new therapeutic agents and materials.
The core synthesis of 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole hinges on a multistep sequence starting from piperidine-4-carboxylic acid and 1,3-difluorobenzene. Acid chloride formation initiates the process, where piperidine-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (65–75°C, 4 h) to yield the corresponding acid chloride. Subsequent cyclocondensation with 1,3-difluorobenzene occurs under basic catalysis (K₂CO₃ or Et₃N) in dimethylformamide (DMF) or toluene at 80–100°C. This step achieves moderate yields (55–65%) but requires chromatographic purification to isolate the heterocyclic core [1].
Industrial-scale optimization employs continuous flow reactors to enhance reproducibility, where automated simulated moving bed (SMB) chromatography replaces traditional column purification. This reduces processing time by 40% and increases yields to 75–92% [1]. Alternative routes leverage Friedel-Crafts acylation of N-Boc-isonipecotic acid with 2,4-difluorobenzoyl chloride, followed by hydroxylamine-mediated oxime formation and cyclization under alkaline conditions [6]. For derivatives like antiproliferative agents, N-alkylation of the piperidine nitrogen uses reductive amination with aldehydes/ketones (NaBH₃CN, CH₂Cl₂) or nucleophilic substitution with alkyl halides (K₂CO₃, DMF) [3].
Table 1: Comparative Analysis of Key Synthetic Routes
Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Classical Cyclocondensation | SOCl₂, then K₂CO₃/DMF, 80°C | 55–65 | 85–90 | Simple reagents |
Continuous Flow | SMB chromatography, automated | 75–92 | ≥98 | High throughput, reduced waste |
Reductive Amination | R-CHO, NaBH₃CN, CH₂Cl₂, rt | 68–75 | 90–95 | Diverse N-substitutions |
Nucleophilic Substitution | R-X, K₂CO₃, DMF, 60°C | 70–80 | 92–97 | Broad alkyl/aryl scope |
Microwave irradiation significantly accelerates the synthesis of benzo[d]oxazole-piperidine hybrids. Solvent-free Knoevenagel condensation between 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole and aldehydes under microwave irradiation (150 W, 120°C) completes in 8–12 minutes, compared to 6–10 hours conventionally, with yields improved by 15–20% [10]. Similarly, cyclodehydration of o-hydroxyanilines with piperidine-4-carboxylic acid derivatives uses TiO₂ nanoparticles as catalysts under microwaves (300 W, 100°C), achieving 85% yield in 15 minutes while eliminating toxic solvents [8].
Green chemistry innovations include:
Table 2: Microwave vs. Conventional Synthesis of Key Derivatives
Reaction Type | Conditions | Time (min) | Yield (%) | Green Metrics |
---|---|---|---|---|
Cyclocondensation (MW) | Solvent-free, 150 W, 120°C | 8–12 | 82–88 | E-factor*: 1.2 |
Cyclocondensation (Conv.) | Toluene, 110°C | 360–600 | 65–72 | E-factor: 8.5 |
Suzuki Coupling (Green) | PEG-400, K₂CO₃, 80°C | 40 | 87–92 | PMI**: 3.0, recyclable solvent |
Reductive Amination (MW) | Ethanol-H₂O, 100 W, 80°C | 10 | 90 | E-factor: 2.0 |
E-factor: kg waste/kg product; *PMI: Process Mass Intensity*
Regioselective modification targets three sites:
Structure-Activity Relationship (SAR) insights:
Table 3: Regioselective Modifications and Bioactivity Impact
Modification Site | Reagents/Conditions | Key Derivatives | Biological Activity |
---|---|---|---|
N1-Piperidine | R-COCl/Et₃N/DCE, 0°C to rt | Amides, sulfonamides | Antimicrobial (MIC: 25 µM) |
C3'-Benzo[d]oxazole | n-BuLi/THF, −78°C, then E⁺ | Iodo, formyl, alkynyl | Anticancer (IC₅₀: 15–22 µM) |
C5'-Piperidine | DIAD/PPh₃, then HN₃ or carboxylic acid | Azido, ester | Enhanced solubility/log P reduction |
Solid-phase synthesis expedites the generation of 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole libraries via two strategies:
Diversity-Oriented Functionalization:
A representative library of 120 derivatives achieved 88% average purity (HPLC-UV) with a 17-step automated workflow, enabling rapid SAR exploration for kinase inhibitors (e.g., GALK1) [5] [7].
Table 4: Solid-Phase Library Synthesis Parameters
Resin Type | Loading (mmol/g) | Functionalization | Cleavage Conditions | Average Yield/Purity |
---|---|---|---|---|
Rink Amide MBHA | 0.7 | Acylation, sulfonylation | TFA:H₂O (95:5), 2 h | 75%, 88% purity |
Wang Carboxylate | 1.0 | Esterification, alkylation | TFA:DCM (1:1), 30 min | 82%, 85% purity |
Tentagel S NH₂ | 0.3 | Reductive amination | 20% HFIP/DCM, 1 h | 70%, 90% purity |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7